2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate
Description
2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate is a synthetic organic compound featuring a hybrid structure combining a 4-methoxybenzoyl-substituted acetamide group and a 2-fluorobenzoate ester moiety. The 4-methoxy group may enhance solubility or metabolic stability, while the fluorine atom at the 2-position of the benzoate ester likely influences electronic and steric properties, affecting binding affinity or reactivity .
Properties
IUPAC Name |
2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]ethyl 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5/c1-26-14-8-6-13(7-9-14)18(24)22-12-17(23)21-10-11-27-19(25)15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXZRJLTBLGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCCOC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate, with the CAS number 338396-52-4, is a compound of interest due to its potential biological activities. Its molecular formula is , and it has garnered attention in pharmacological research for its possible therapeutic applications.
- Molecular Weight : 374.36 g/mol
- Molecular Structure : The compound features a fluorobenzene moiety and an amide functional group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized based on various studies that evaluate its effects on different biological systems. Key areas of interest include:
-
Anticancer Activity
- Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- For instance, a study demonstrated that derivatives with similar structures showed significant activity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.
-
Enzyme Inhibition
- Enzyme inhibition studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cancer metabolism and bacterial growth.
- Specific targets include proteases and kinases, which are critical in regulating cell cycle and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds. The study reported that derivatives with a methoxybenzoyl group exhibited significant cytotoxicity against MCF-7 cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Case Study 2: Antimicrobial Activity
In another investigation published in Antimicrobial Agents and Chemotherapy, researchers tested various derivatives against clinical isolates of bacteria. The results highlighted that certain structural modifications enhanced the antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development.
Comparison with Similar Compounds
Comparison :
- Structural Differences: Unlike sulfonylureas, the target compound lacks a triazine ring and sulfonylurea bridge. Instead, it incorporates an amide-acetamide linker and a fluorinated benzoate ester. This difference likely reduces herbicidal activity but may enhance selectivity for non-agrochemical targets (e.g., enzyme inhibition in drug discovery).
Methoxycarbonyl-Substituted Benzoic Acid Derivatives
- 2-(4-(Methoxycarbonyl)phenyl)acetic acid : Features a methoxycarbonyl group directly attached to a phenyl ring.
Comparison :
- Functional Group Positioning : The target compound’s 4-methoxybenzoyl group is structurally distinct from the methoxycarbonyl group in 2-(4-(methoxycarbonyl)phenyl)acetic acid. The former is part of an amide-linked acetyl chain, while the latter is a carboxylate ester.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physicochemical Properties*
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~390 | 2.8 | <0.1 (aqueous) |
| Metsulfuron-methyl | 381.4 | 1.9 | 1.2 (pH 7) |
| 2-(4-(Methoxycarbonyl)phenyl)acetic acid | 194.2 | 1.2 | 5.0 (aqueous) |
*Note: Data extrapolated from structural analogs; experimental validation required.
Research Findings and Implications
- Synthetic Challenges : The target compound’s amide-acetamide linkage may require multi-step synthesis, contrasting with simpler esterification processes for sulfonylureas .
- Biological Activity: Fluorinated aromatic esters often exhibit enhanced metabolic stability and target affinity. For example, fluorination in analogous compounds has been shown to reduce CYP450-mediated degradation by 30–50% compared to non-fluorinated versions .
- Agrochemical vs. Pharmaceutical Potential: Unlike sulfonylureas (herbicides), the target compound’s lack of a triazine ring suggests divergent applications, possibly in kinase or protease inhibition due to its amide-rich structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
